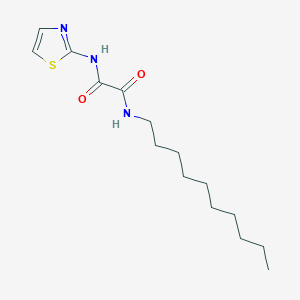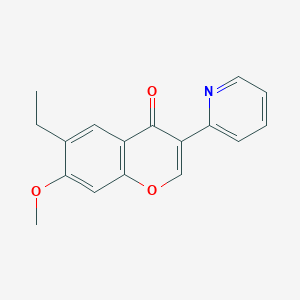
(S)-(+)-5-(1-(Acetoxy)-1-methylethyl)-2-methyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is an organic compound with the molecular formula C12H18O3. It is known for its unique structure, which includes a cyclohexenone ring substituted with a methyl group and an acetate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate typically involves the reaction of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the hydration of turpentine to form the intermediate terpene diol, followed by dehydration and esterification to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The cyclohexenone ring can interact with various biological pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propanoic acid
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
- 8-Acetoxycarvotanacetone
Uniqueness
2-(4-Methyl-5-oxocyclohex-3-en-1-yl)propan-2-yl acetate is unique due to its specific structural features, such as the acetate ester group and the substituted cyclohexenone ring.
Propriétés
Numéro CAS |
56691-69-1 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-[(1R)-4-methyl-5-oxocyclohex-3-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H18O3/c1-8-5-6-10(7-11(8)14)12(3,4)15-9(2)13/h5,10H,6-7H2,1-4H3/t10-/m1/s1 |
Clé InChI |
FTCAQUBXEGKQTD-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC[C@H](CC1=O)C(C)(C)OC(=O)C |
SMILES canonique |
CC1=CCC(CC1=O)C(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)
![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)




![Methyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996143.png)

